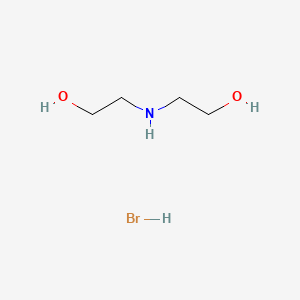
2,2'-Iminobisethanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethanolamine hydrobromide is a chemical compound derived from diethanolamine, which is an organic compound with the formula (HOCH2CH2)2NH. Diethanolamine hydrobromide is commonly used in various scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethanolamine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The reaction typically involves mixing diethanolamine with an aqueous solution of hydrobromic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, diethanolamine is produced by the reaction of ethylene oxide with aqueous ammonia. This reaction is a typical consecutive reaction with three steps:
- Ethylene oxide reacts with ammonia to form monoethanolamine.
- Monoethanolamine reacts with ethylene oxide to form diethanolamine.
- Diethanolamine reacts with ethylene oxide to form triethanolamine.
The selective production of diethanolamine can be achieved using a ZSM-5 zeolite catalyst modified with rare earth elements, which helps in recognizing the difference at the molecular level between diethanolamine and triethanolamine .
化学反応の分析
Types of Reactions
Diethanolamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine oxide.
Reduction: Reduction reactions can convert diethanolamine derivatives into simpler amines.
Substitution: Diethanolamine can undergo substitution reactions to form various derivatives, such as amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with diethanolamine hydrobromide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Amides: Formed through the reaction of diethanolamine with acyl chlorides.
Esters: Formed through the reaction of diethanolamine with alkyl halides.
Oxides: Formed through the oxidation of diethanolamine.
科学的研究の応用
Diethanolamine hydrobromide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of diethanolamine hydrobromide involves its interaction with molecular targets and pathways. For example, diethanolamine-containing lipid A mimics can modulate Toll-like receptor 4-mediated signaling pathways, leading to immune stimulatory activity . The compound’s effects are mediated through its interaction with specific receptors and enzymes, influencing various biological processes.
類似化合物との比較
Diethanolamine hydrobromide can be compared with other similar compounds, such as:
Monoethanolamine: A simpler amine with one hydroxyl group, used in similar applications but with different chemical properties.
Triethanolamine: A more complex amine with three hydroxyl groups, used as a surfactant and emulsifier.
Ethanolamine: A basic amine with one hydroxyl group, widely used in biological and industrial applications.
Diethanolamine hydrobromide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
特性
CAS番号 |
28129-21-7 |
|---|---|
分子式 |
C4H12BrNO2 |
分子量 |
186.05 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H11NO2.BrH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
InChIキー |
HZOPTYGSWRGRBS-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCO.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


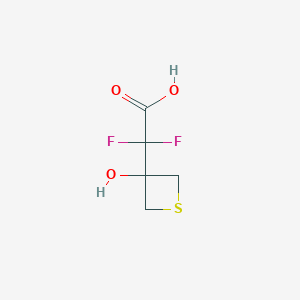
![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
![tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13059614.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13059637.png)
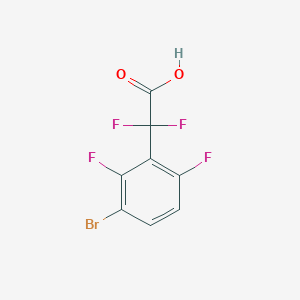

![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
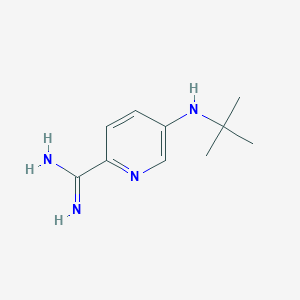
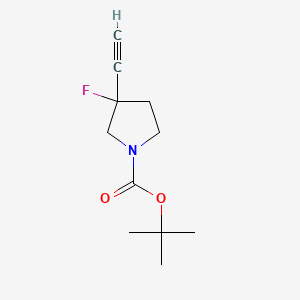
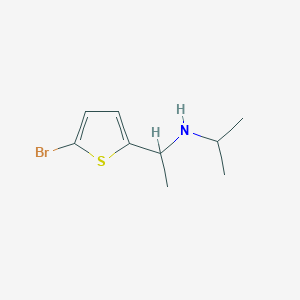
![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
